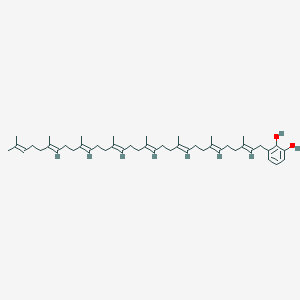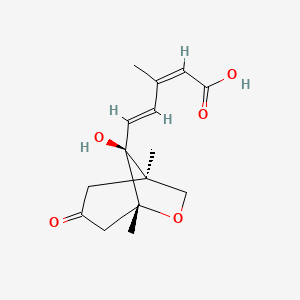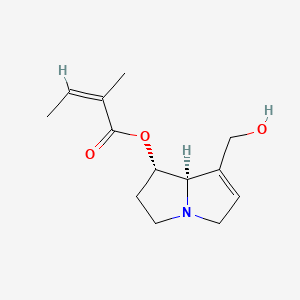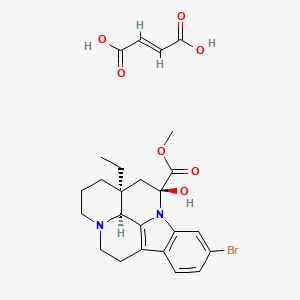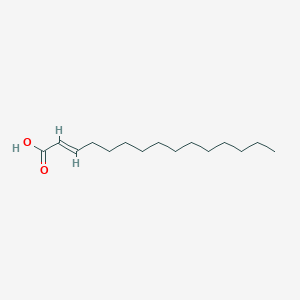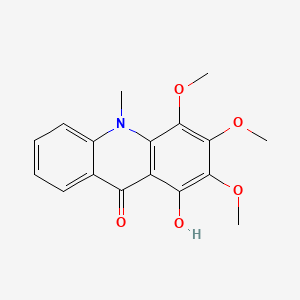
9-Acridanone, 1-hydroxy-2,3,4-trimethoxy-10-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridanone, 1-hydroxy-2,3,4-trimethoxy-10-methyl- is a natural product found in Teclea trichocarpa, Medicosma fareana, and other organisms with data available.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Acrimarins : Acrimarins are synthesized using various 9-acridone derivatives, including 1-hydroxy-3,5-dimethoxy-10-methyl acridanone. These compounds show potential in various chemical applications (Herath, Müller, & Diyabalanage, 2004).
- Chemiluminescence Studies : 10-Methyl-9-acridinone derivatives, including those substituted at the benzene ring, are studied for their chemiluminescence properties in aqueous media, indicating their potential use in analytical chemistry and bioassays (Krzymiński et al., 2011).
Biological and Pharmacological Research
- Antiviral Properties : 9-Acridinone derivatives have been synthesized and evaluated for their antiviral properties, demonstrating potential in drug development (Macchia et al., 2000).
- Cytotoxic Activity : Compounds such as 3-hydroxy-1,4-dimethoxy-10-methyl-9-acridone have shown cytotoxic activity against various cancer cell lines, suggesting their potential in cancer research (Ngoumfo et al., 2010).
Chemiluminescent Applications
- Chemiluminescent Labels : Certain 9-acridanone derivatives demonstrate high chemiluminescence efficiency and stability, making them suitable for use as chemiluminescent labels in various scientific applications (Renotte et al., 2000).
Photocatalytic Applications
- Photochemical Reactions : 9-Mesityl-10-methylacridinium derivatives, closely related to 9-acridanone, have been used as effective photocatalysts in various photochemical reactions, suggesting similar potential for 9-acridanone derivatives (Griesbeck & Cho, 2007).
特性
製品名 |
9-Acridanone, 1-hydroxy-2,3,4-trimethoxy-10-methyl- |
|---|---|
分子式 |
C17H17NO5 |
分子量 |
315.32 g/mol |
IUPAC名 |
1-hydroxy-2,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)15(21-2)17(23-4)16(22-3)14(11)20/h5-8,20H,1-4H3 |
InChIキー |
UGEKWKMLXLFVIY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC |
同義語 |
normelicopicine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)
![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)
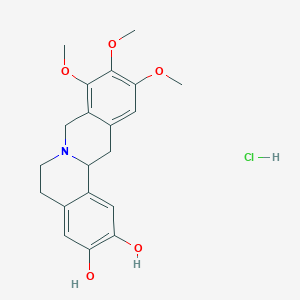
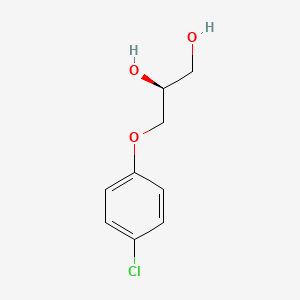
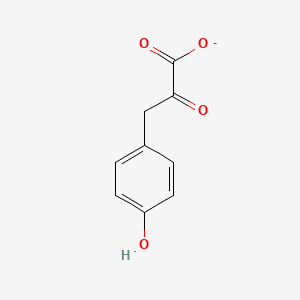
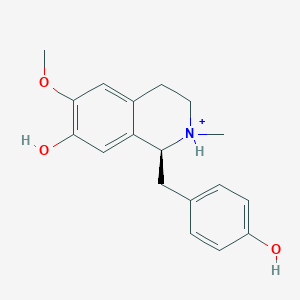

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)
